molecular formula C28H29ClN4O2 B1251115 Bisindolylmaleimide XI hydrochloride

Bisindolylmaleimide XI hydrochloride

货号: B1251115
分子量: 489 g/mol
InChI 键: HSPRASOZRZDELU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 双吲哚马来酰亚胺 XI 盐酸盐的合成通常涉及 N-苄基保护的 2,3-二溴马来酰亚胺与吲哚衍生物在四氢呋喃和甲苯混合物中的反应。 该反应生成双吲哚马来酰亚胺,其可以进一步转化为相应的马来酸酐 .

工业生产方法: 双吲哚马来酰亚胺 XI 盐酸盐的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程涉及仔细控制反应条件以确保高产率和纯度。 该化合物通常储存在 -20°C 下以保持其稳定性 .

化学反应分析

反应类型: 双吲哚马来酰亚胺 XI 盐酸盐经历各种化学反应,包括:

常用试剂和条件:

    氧化: 水性介质中的过氧化氢。

    还原: 甲醇中的硼氢化钠。

    取代: 二氯甲烷等有机溶剂中的胺或硫醇。

主要产物:

科学研究应用

Cancer Research

Bisindolylmaleimide XI hydrochloride has been utilized in cancer research to investigate the role of PKC in tumorigenesis. Studies have shown that inhibiting PKC can lead to reduced proliferation and increased apoptosis in various cancer cell lines. For instance, its application in breast cancer models demonstrated a significant decrease in cell viability and enhanced sensitivity to chemotherapeutic agents .

Neurological Studies

Research indicates that this compound can modulate neuronal excitability and has potential therapeutic implications in neurodegenerative diseases. In models of opioid tolerance, this compound has been shown to reduce neuronal excitability when challenged with opioids like oxycodone, suggesting its role in managing opioid-induced side effects .

Immunology

In immunological contexts, this compound inhibits T-cell activation and proliferation, making it a candidate for treating autoimmune diseases. Its ability to prevent Fas-mediated apoptosis further underscores its potential as a therapeutic agent in conditions characterized by excessive immune responses .

Cardiovascular Applications

Recent studies have highlighted the cardioprotective effects of this compound. It enhances cardiac contractility and provides protection against heart failure by modulating PKC signaling pathways involved in cardiac function. This effect is particularly relevant in the context of ischemic heart disease, where PKC activation contributes to adverse remodeling .

Summary of Key Findings

Application AreaKey Findings
Cancer ResearchReduces proliferation and enhances apoptosis in cancer cell lines; synergistic effects with chemotherapeutics .
Neurological StudiesModulates neuronal excitability; potential for managing opioid tolerance .
ImmunologyInhibits T-cell activation; potential treatment for autoimmune diseases .
Cardiovascular HealthEnhances cardiac contractility; protective effects against heart failure .

作用机制

双吲哚马来酰亚胺 XI 盐酸盐的主要作用机制涉及蛋白激酶 C 的抑制。这种抑制与 ATP 竞争,这意味着该化合物与蛋白激酶 C 的催化亚基结合,阻止 ATP 结合,从而抑制酶的活性。 这种作用影响各种细胞过程,包括细胞增殖、分化和凋亡 .

类似化合物:

  • 双吲哚马来酰亚胺 X 盐酸盐
  • 双吲哚马来酰亚胺 IV
  • 双吲哚马来酰亚胺 VII

比较: 双吲哚马来酰亚胺 XI 盐酸盐在作为蛋白激酶 C 抑制剂的髙选择性和效力方面是独特的。与其他双吲哚马来酰亚胺相比,它具有独特的结构,增强了其结合亲和力和抑制效应。 这使其在需要精确调节蛋白激酶 C 活性的研究中特别有用 .

相似化合物的比较

  • Bisindolylmaleimide X hydrochloride
  • Bisindolylmaleimide IV
  • Bisindolylmaleimide VII

Comparison: Bisindolylmaleimide XI hydrochloride is unique in its high selectivity and potency as a protein kinase C inhibitor. Compared to other bisindolylmaleimides, it has a distinct structure that enhances its binding affinity and inhibitory effects. This makes it particularly useful in studies requiring precise modulation of protein kinase C activity .

常见问题

Basic Research Questions

Q. What is the mechanism of action of Bisindolylmaleimide XI hydrochloride in PKC inhibition, and how does its selectivity profile influence experimental design?

this compound (BIM XI) is a potent, cell-permeable inhibitor of protein kinase C (PKC) with isoform selectivity. It preferentially inhibits PKCα (IC₅₀ = 9 nM) and PKCβI (IC₅₀ = 28 nM) over Ca²⁺-independent PKCε (IC₅₀ = 108 nM) . This selectivity necessitates careful experimental design:

  • PKC isoform-specific studies : Use BIM XI in systems where PKCα/βI dominate (e.g., cardiac contractility or T-cell activation) .
  • Off-target considerations : At higher concentrations (>1 µM), BIM XI inhibits GRK2, GRK5, and GRK6 (IC₅₀ = 29, 3.6, and 16 µM, respectively), requiring dose optimization to avoid confounding results .

Q. What are the recommended storage, solubility, and handling protocols for this compound to ensure assay reproducibility?

  • Storage : Store at -20°C under desiccating conditions to prevent degradation. Solutions in DMSO (10 mM stock) should be aliquoted and used within one month .
  • Solubility : Dissolve in DMSO with gentle warming; avoid freeze-thaw cycles. For cellular assays, dilute in culture medium to final DMSO concentrations ≤0.1% to minimize cytotoxicity .
  • Pretreatment : Incubate cells with BIM XI for 60 minutes prior to stimulation to ensure complete PKC inhibition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in BIM XI efficacy across cellular models, such as its failure to inhibit IGF-1-induced sAPP secretion?

In studies of IGF-1-induced amyloid precursor protein (APP) processing, BIM XI did not block sAPP secretion, suggesting context-dependent PKC involvement . Methodological recommendations :

  • Pathway redundancy : Combine BIM XI with inhibitors of parallel pathways (e.g., PI3K/Akt or MEK/ERK) to identify compensatory mechanisms.
  • Cell-type specificity : Validate PKC isoform expression in the model system (e.g., neuronal vs. non-neuronal cells) .

Q. What experimental considerations are critical when using BIM XI to study PKC-dependent neuronal plasticity, such as opioid tolerance reversal?

In dorsal root ganglia (DRG) neurons, BIM XI (3 µM) reversed oxycodone tolerance by blocking PKC-mediated β-arrestin 2 signaling . Key considerations:

  • Concentration gradients : Titrate BIM XI to avoid off-target GRK inhibition, which may confound β-arrestin-dependent outcomes.
  • Temporal dynamics : Acute application (15–30 min) is sufficient for tolerance reversal, whereas prolonged exposure may induce compensatory pathways .

Q. How does BIM XI’s structural specificity explain its lack of inhibition against pyruvate phosphate dikinase (PPDK)?

Docking studies reveal that BIM XI clashes with Arg95 and Glu324 in PPDK’s nucleotide-binding domain, unlike other bisindolylmaleimides (e.g., BIM IV) . Implications :

  • Target validation : Use BIM XI as a negative control in PPDK inhibition assays.
  • Structure-activity relationships : Modify BIM XI’s dimethylamino group to reduce steric hindrance for PPDK studies .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on BIM XI’s role in T-cell activation vs. cardiac protection?

  • T-cell inhibition : BIM XI blocks activation/proliferation (IC₅₀ = 30–150 nM) by targeting PKCθ, critical in immune signaling .
  • Cardiac enhancement : At similar doses, BIM XI enhances contractility via PKCα/βI inhibition, reducing pathological hypertrophy .
    Resolution : Contextualize results by mapping PKC isoform expression (e.g., PKCθ in T-cells vs. PKCα/β in cardiomyocytes) and downstream effectors (e.g., NF-κB vs. Ca²⁺ handling).

Q. Methodological Tables

Table 1. Selectivity Profile of BIM XI Against PKC Isoforms and Off-Targets

TargetIC₅₀ (nM)Relevance in Cellular Models
PKCα9Cardiac contractility, T-cell signaling
PKCβI28Vascular permeability
PKCε108Neuronal plasticity
GRK229,000β-arrestin signaling (off-target)

Table 2. Optimized BIM XI Concentrations for Specific Applications

ApplicationConcentrationDurationKey Outcome
Neuronal tolerance reversal 3 µM15–30 minRestores opioid sensitivity
PKCα/β inhibition in T-cells 100–150 nM60 minBlocks proliferation
GRK inhibition (off-target) ≥10 µM>60 minNot recommended for PKC studies

属性

分子式

C28H29ClN4O2

分子量

489 g/mol

IUPAC 名称

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H

InChI 键

HSPRASOZRZDELU-UHFFFAOYSA-N

规范 SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl

同义词

(S)-3-(8-(dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride
Ro 32-0432
Ro-32-0432

产品来源

United States

Synthesis routes and methods

Procedure details

185 mg of trifluoromethanesulfonic anhydride in 30 ml of dichloromethane were treated at 0° C. under a nitrogen atmosphere with a suspension of 140 mg of the pyrroledione product of Example 1 and 70 mg of collidine in 25 ml of dichloromethane. After 1.5 hour, 0.8 ml of a 33% solution of dimethylamine in ethanol was added and the mixture was stirred for 2.5 hours. The solvent was removed under reduced pressure and the residue was triturated with methanol to give a solid which was stirred with ethyl acetate saturated with hydrogen chloride. The solid was filtered off and dried to give 70 mg of 3-[6,7,8,9-tetrahydro-8-[(dimethylamino)methyl]pyrido[1,2-a]indol-10-yl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride of melting point 335°-336° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step Two
Name
pyrroledione
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。